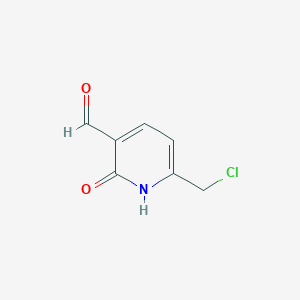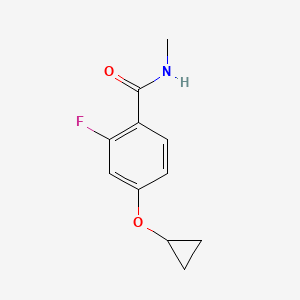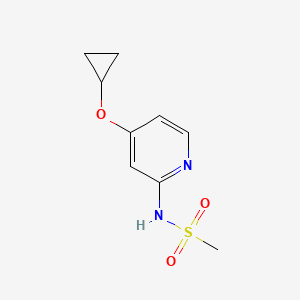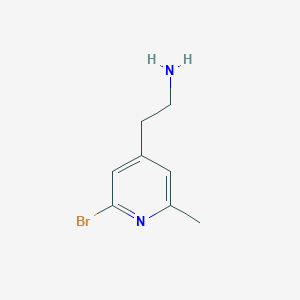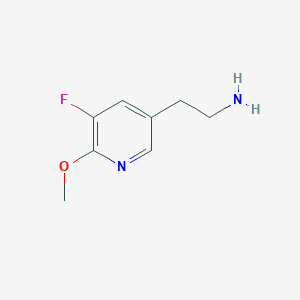
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and methoxy functional groups
Preparation Methods
One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide
Chemical Reactions Analysis
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
2-(5-Fluoro-6-methoxypyridin-3-YL)ethanamine can be compared with other similar compounds, such as:
2-Fluoro-6-methoxypyridine: This compound lacks the ethanamine side chain and has different chemical properties and applications.
(5-Fluoro-6-methoxypyridin-3-yl)methanamine: Similar to the target compound but with a methanamine group instead of an ethanamine group.
(3-fluoro-6-methoxypyridin-2-yl)methanamine: Another related compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(5-fluoro-6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-7(9)4-6(2-3-10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
YZELVHMISWELPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




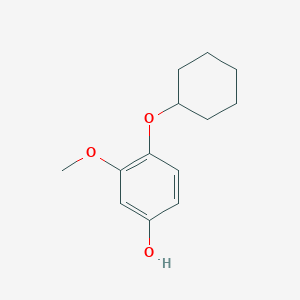
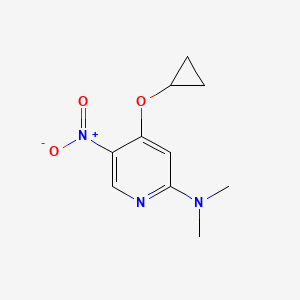
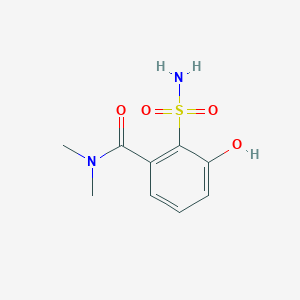
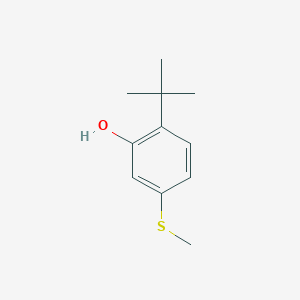
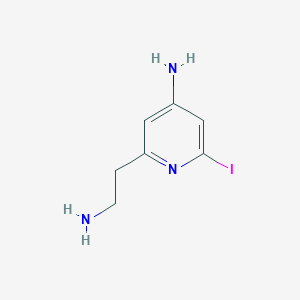
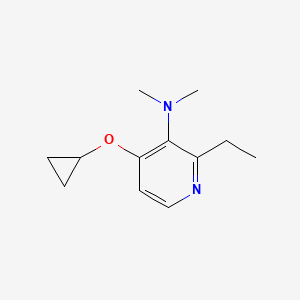
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
